Scaffold Isomerism: Thiadiazole-Pyrrolidine vs. Triazole-Thiomorpholine Target Engagement
The target compound is a structural isomer of TWEAK-Fn14-IN-1 (CAS 951612-19-4), sharing the molecular formula C13H13ClN4OS but possessing a 1,3,4-thiadiazole-pyrrolidine core instead of a 1,2,3-triazole-thiomorpholine core. The isomer TWEAK-Fn14-IN-1 demonstrates a measured binding affinity (KD) of 7.12 μM for the Fn14 receptor and inhibits TWEAK-induced glioma cell migration . The thiadiazole-pyrrolidine scaffold of the target compound presents a completely different hydrogen-bonding and electrostatic surface, which would preclude binding to the Fn14 receptor and instead suggests a distinct target selectivity profile.
| Evidence Dimension | Target binding and functional activity |
|---|---|
| Target Compound Data | No Fn14 binding data available |
| Comparator Or Baseline | TWEAK-Fn14-IN-1 (CAS 951612-19-4): KD = 7.12 μM for Fn14; inhibits glioma cell migration |
| Quantified Difference | Qualitative scaffold difference; target engagement profiles are mutually exclusive |
| Conditions | In vitro Fn14 binding assay and TWEAK-induced glioma cell migration assay |
Why This Matters
This confirms that despite identical molecular formula, the core scaffold dictates distinct biological targets, making the target compound unsuitable for Fn14-based applications and vice versa.
